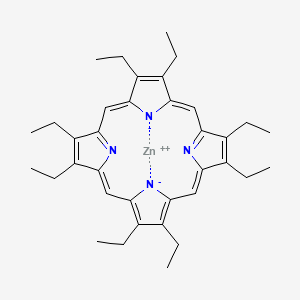

2,3,7,8,12,13,17,18-八乙基-21H,23H-卟啉锌(II)

描述

Synthesis Analysis

The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) derivatives involves multiple steps, including the use of magnesium as a template to react with prepared precursors. A related compound, Zinc 2,3,7,8,12,13,17,18-octakis(butyl-thio)5,10,15,20 tetraaza porphyrin(ZnPz(S-Bu)8), demonstrates the complexity of synthesizing these derivatives, showcasing good solubility in ordinary organic solvents and resistance to acid, heat, and light (Deng Ke-jian, 2010).

Molecular Structure Analysis

The molecular structure of porphine zinc(II) complexes is characterized by the coordination of the zinc ion to the nitrogen atoms of the porphyrin ring. Studies on related compounds, such as the vanadium (II) porphyrin complexes, provide insights into the coordination chemistry and structural characteristics of metalloporphyrins, indicating interactions between the metal centers and molecular oxygen (J. Poncet et al., 1982).

Chemical Reactions and Properties

The chemical reactivity and properties of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) are influenced by its structural features. The compound participates in acid-base and complexing reactions, as evidenced by spectrophotometric studies on similar porphyrin derivatives, demonstrating the compound's ability to form complexes with metal ions and undergo protonation/deprotonation reactions (Yu. B. Ivanova et al., 2014).

Physical Properties Analysis

The physical properties of porphyrin derivatives, including 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II), are closely related to their molecular structure. The partition coefficients and solvation behaviors of these compounds in various solvents reveal their interaction with the solvent molecules and the effect of coordination bonding on their partitioning behavior (Y. Wakui et al., 1991).

Chemical Properties Analysis

The chemical properties of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) reflect its reactivity and stability. The compound's interaction with different chemical agents, including acids, bases, and metal ions, illustrates its versatile chemical behavior. The effect of substituents on the kinetics of metal porphyrin formation highlights the significance of structural modifications on the compound's reactivity (S. Pukhovskaya et al., 2013).

科学研究应用

表面重构和分子网络: 该化合物在表面的分子网络的时间相关表面重构中发挥作用,如在一项涉及在 Au(111) 表面上与钴(II) 2,3,7,8,12,13,17,18-八乙基-21H,23H-卟啉 (CoOEP) 一起使用它的研究中所证明的。扫描隧道显微镜 (STM) 用于可视化这些超分子结构的分子吸附/解吸和重排 (Yongman Kim, Young-Jik Kim, & Jeong Y. Park, 2020).

量子点中的能量转移: 该化合物参与了甲苯中激发的 CdSxSe1-x/ZnS 合金量子点 (QD) 的能量转移 (ET) 现象,如通过 FRET 计算、光致发光强度测量和寿命猝灭实验所探索的。该过程与光收集器件的潜在应用有关 (A. Ray, Apurba De, & S. Bhattacharya, 2017).

核酸检测的荧光测定平台: 确定了一种在核酸检测中的应用,其中 2,3,7,8,12,13,17,18-八乙基-21H,23H-卟啉铁(III) 氯化物纳米粒子用作有效的荧光测定平台,表现出高灵敏度和选择性 (Junfeng Zhai, Hailong Li, & Xuping Sun, 2011).

溶剂系统中的分配系数: 研究 21H,23H-卟啉及其金属(II)配合物在非水两相系统中的分配系数,可以深入了解它们与不同溶剂的相互作用,这对于理解它们的溶解度和相互作用性质至关重要 (Y. Wakui, H. Imura, & N. Suzuki, 1991).

有机器件中的电学性质: 该化合物已针对其对有机器件电学性质的影响进行了研究。该研究重点关注 2,3,7,8,12,13,17,18-八乙基-21,23H-卟啉及其变体的薄膜,揭示了分子堆积和排列对器件性能的影响 (P. Tan, G. Yeap, W. Chow, R. Schreiner, & K. Cheong, 2014).

属性

IUPAC Name |

zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4.Zn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUVWOLOUOYXOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)

![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)

![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)

![TOLUENE, [14C]](/img/no-structure.png)

![(2S,4S,7R,8S,9S,12R,13R,16R,18R)-16-hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione](/img/structure/B1144095.png)